molecular formula C17H13FN2O2 B6518071 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 904525-68-4

1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No. B6518071
CAS RN: 904525-68-4
M. Wt: 296.29 g/mol
InChI Key: QNMJXENVCJPSDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)methyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione (FPD) is a novel compound synthesized by the reaction of 1-phenyl-4-methyl-1,2,3,4-tetrahydropyrazine-2,3-dione (PMT) with 4-fluorophenyl bromide. FPD is a highly potent compound that has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. In

Mechanism of Action

1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione inhibits the activity of COX-2, which is responsible for the production of prostaglandins, and LOX and FLAP, which are responsible for the production of leukotrienes. Inhibition of these enzymes reduces the production of pro-inflammatory mediators, resulting in decreased inflammation.
Biochemical and Physiological Effects
1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to reduce inflammation by inhibiting the activity of enzymes involved in the production of pro-inflammatory mediators. In addition, 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to reduce oxidative stress by scavenging free radicals and inhibiting the activity of enzymes involved in the production of reactive oxygen species. Finally, 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.

Advantages and Limitations for Lab Experiments

1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has several advantages as a research tool. 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione is a highly potent inhibitor of enzymes involved in the production of pro-inflammatory mediators, making it a useful tool for studying inflammation. In addition, 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has anti-oxidant and anti-cancer properties, making it a useful tool for studying oxidative stress and cancer. However, 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has several limitations as a research tool. 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione is a highly potent inhibitor of enzymes, which can lead to off-target effects that can interfere with the results of experiments. In addition, 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione is not water soluble, making it difficult to use in aqueous solutions.

Future Directions

The potential applications of 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione in scientific research are vast and there are many potential future directions. 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione could be used to study the effects of inflammation on various diseases, such as cardiovascular disease, diabetes, and cancer. In addition, 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione could be used to study the effects of oxidative stress on various diseases, such as Alzheimer's disease and Parkinson's disease. Finally, 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione could be used to develop novel drugs for the treatment of inflammation, oxidative stress, and cancer.

Synthesis Methods

1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione is synthesized by the reaction of PMT with 4-fluorophenyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The reaction is complete within a few hours and yields 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione in high yields.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to be a highly potent inhibitor of a number of enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and 5-lipoxygenase-activating protein (FLAP). In addition, 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-phenylpyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c18-14-8-6-13(7-9-14)12-19-10-11-20(17(22)16(19)21)15-4-2-1-3-5-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMJXENVCJPSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione

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